trans-2-(p-tolyl)Cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(p-tolyl)Cyclohexanol: is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a p-tolyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing trans-2-(p-tolyl)Cyclohexanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from p-tolyl bromide and magnesium in dry ether.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(p-tolyl)Cyclohexanol can undergo oxidation reactions to form the corresponding ketone, trans-2-(p-tolyl)Cyclohexanone.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acetic anhydride, alkyl halides
Major Products:
Oxidation: trans-2-(p-tolyl)Cyclohexanone
Reduction: Cyclohexane derivatives
Substitution: Esters, ethers
Scientific Research Applications
Chemistry: trans-2-(p-tolyl)Cyclohexanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable starting material for various chemical transformations .
Biology and Medicine: Research has shown that derivatives of this compound exhibit biological activity, making them potential candidates for drug development. Studies have explored their effects on biological systems, including their potential as enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of trans-2-(p-tolyl)Cyclohexanol involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
trans-2-Phenylcyclohexanol: Similar in structure but with a phenyl group instead of a p-tolyl group.
trans-2-(p-chlorophenyl)Cyclohexanol: Contains a p-chlorophenyl group instead of a p-tolyl group.
trans-2-(p-tolyloxy)Cyclohexanol: Features an ether linkage with a p-tolyl group.
Uniqueness: trans-2-(p-tolyl)Cyclohexanol is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions in both chemical and biological systems .
Properties
CAS No. |
146923-71-9; 21666-91-1 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.286 |
IUPAC Name |
(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3/t12-,13+/m0/s1 |
InChI Key |
RQYIVDKZUCZTSO-QWHCGFSZSA-N |
SMILES |
CC1=CC=C(C=C1)C2CCCCC2O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.